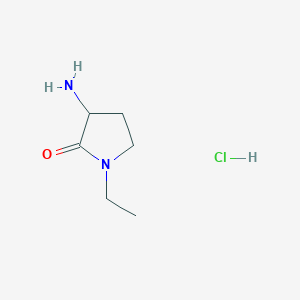

3-Amino-1-ethylpyrrolidin-2-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-1-ethylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-2-8-4-3-5(7)6(8)9;/h5H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUZETZCRQBGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the Pyrrolidine Scaffold

An In-depth Technical Guide to 3-Amino-1-ethylpyrrolidin-2-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its ability to introduce three-dimensional complexity and specific stereochemical properties into drug candidates.[1] This saturated heterocyclic scaffold allows for efficient exploration of pharmacophore space, a critical aspect in designing molecules with high target selectivity and optimized ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[1][2] this compound is a functionalized derivative within this class, serving as a valuable building block for the synthesis of novel compounds in various therapeutic areas. Its structure combines a chiral center, a reactive amino group, and a lactam core, offering multiple points for chemical modification. This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and applications, grounded in established scientific principles.

PART 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the identity and key characteristics of this compound.

1.1. Core Identifiers

-

Chemical Name: this compound[3]

-

CAS Number: 2059932-38-4[3]

-

Molecular Formula: C₆H₁₃ClN₂O[3]

-

Molecular Weight: 164.63 g/mol [3]

1.2. Chemical Structure

The structure features a five-membered lactam (pyrrolidin-2-one) ring, an ethyl group attached to the nitrogen atom, and an amino group at the 3-position. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Caption: Chemical structure of this compound.

1.3. Physicochemical Data Summary

The following table summarizes key computed and experimental properties. These values are crucial for designing experimental conditions, from reaction setups to formulation and analytical method development.

| Property | Value | Source |

| IUPAC Name | 3-amino-1-ethylpyrrolidin-2-one;hydrochloride | PubChem[3] |

| SMILES | O=C1N(CC)CCC1N.[H]Cl | Advanced ChemBlocks[3] |

| Purity | Typically ≥95% | Advanced ChemBlocks[3] |

| Physical Form | Solid | Inferred |

| XLogP3 (Free Base) | -0.7 | PubChem[4] |

| Hydrogen Bond Donors | 1 (from NH₂) | PubChem[4] |

| Hydrogen Bond Acceptors | 2 (from C=O, N) | PubChem[4] |

PART 2: Synthesis and Manufacturing Insights

The synthesis of functionalized pyrrolidines is a well-established area of organic chemistry. While the exact proprietary synthesis for this specific compound may vary, a general and plausible pathway can be constructed based on patent literature for related 3-amino-pyrrolidine derivatives.[5][6]

2.1. Proposed Synthetic Pathway

A common strategy involves the construction of the pyrrolidine ring from acyclic precursors, followed by functional group manipulations. The synthesis of 3-amino-pyrrolidine derivatives often starts from readily available chiral precursors to control stereochemistry, which is critical for pharmacological activity.[1][7]

Caption: Generalized workflow for the synthesis of 3-Amino-1-ethylpyrrolidin-2-one HCl.

2.2. Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical transformations for similar structures.[5][6]

Step 1: Synthesis of N-ethyl-3-hydroxypyrrolidine

-

A chiral 1,2,4-butanetriol derivative is reacted with ethylamine in a suitable solvent like tetrahydrofuran (THF).

-

The reaction is typically heated to drive the cyclization process, forming the N-ethyl-3-hydroxypyrrolidine intermediate.

-

Causality: The primary amine (ethylamine) acts as a nucleophile, displacing leaving groups on the butanetriol backbone to form the heterocyclic ring.

Step 2: Conversion to 3-Azido-1-ethylpyrrolidine

-

The hydroxyl group of the intermediate is activated by converting it into a better leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).[6]

-

The mesylated intermediate is then reacted with sodium azide in a polar aprotic solvent like DMF.

-

Causality: The highly nucleophilic azide ion displaces the mesylate group via an Sₙ2 reaction, inverting the stereocenter if one is present.

Step 3: Reduction and Final Steps

-

The azide is reduced to the primary amine using a standard method, such as catalytic hydrogenation (H₂ gas with a Palladium catalyst).

-

The resulting 3-amino-1-ethylpyrrolidine is then selectively oxidized to the corresponding lactam.

-

Finally, the free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride to precipitate the desired hydrochloride salt.

-

The solid product is collected by filtration, washed, and dried.

-

Causality: Salt formation is a standard final step in pharmaceutical chemistry to improve the stability, handling, and aqueous solubility of amine-containing compounds.

PART 3: Analytical Methodologies for Quality Control

Robust analytical methods are essential to confirm the identity, purity, and quality of any chemical intermediate used in drug development. A multi-pronged approach is typically employed.

3.1. Analytical Workflow Overview

Caption: Standard analytical workflow for characterization and quality control.

3.2. Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining purity. Since the compound lacks a strong chromophore, UV detection can be challenging. A common solution is pre-column derivatization, for instance, with Boc anhydride, to introduce a UV-active group, allowing for accurate quantification.[8] A reversed-phase C18 column with a gradient of acetonitrile and water is a typical starting point.

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique is invaluable for confirming the molecular weight and identifying impurities.[9] Electrospray ionization (ESI) in positive mode would be expected to show a prominent ion corresponding to the free base [M+H]⁺. High-resolution mass spectrometry (HR-MS) can confirm the elemental composition.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural elucidation.[2] The ¹H NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), the diastereotopic protons of the pyrrolidine ring, and the amino group protons. The spectrum provides unambiguous confirmation of the compound's identity and structural integrity.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. Expected characteristic peaks would include a strong carbonyl (C=O) stretch for the lactam (around 1680 cm⁻¹) and N-H stretching vibrations for the amine and hydrochloride salt.[9]

PART 4: Applications in Research and Drug Development

Pyrrolidine derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[1][7]

-

Scaffold for Novel Therapeutics: this compound serves as a versatile intermediate. The primary amine is a key functional handle for introducing diverse substituents via amide bond formation, reductive amination, or other coupling reactions.

-

Neurological and Psychiatric Drug Candidates: The pyrrolidine core is present in drugs targeting the central nervous system (CNS). For instance, certain pyrrolidinone derivatives act as partial agonists at the glycine modulatory site of the NMDA receptor, a target for developing anxiolytics, antidepressants, and cognitive enhancers.[11][12]

-

Antiviral and Anticancer Agents: The rigid, three-dimensional nature of the pyrrolidine ring makes it ideal for designing enzyme inhibitors. Pyrrolidine-containing molecules have been developed as potent inhibitors of viral proteases and cellular kinases.[7][13]

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used in FBDD screening to identify initial low-affinity binders to a biological target, which are then elaborated into more potent leads.

PART 5: Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. The information below is synthesized from safety data sheets for structurally related compounds and should be considered a guide.[14][15][16][17]

5.1. Hazard Identification

Based on similar compounds, this compound is likely to be classified with the following hazards:

-

Acute Toxicity (Oral/Dermal): May be harmful if swallowed or in contact with skin.[14][15]

-

Skin Corrosion/Irritation: May cause skin irritation or severe burns.[14][16]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[14][16]

-

Respiratory Irritation: May cause respiratory irritation.

5.2. Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[14]

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[17]

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[17]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[14]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]

5.3. First Aid Measures

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a physician immediately.[14]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Call a physician immediately.[14]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[15]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[15]

5.4. Storage

-

Keep container tightly closed in a dry and well-ventilated place.[16]

-

Store at room temperature, away from incompatible materials such as strong oxidizing agents and strong acids.[14]

References

-

3-Amino-1-ethylpiperidin-2-one hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

3-Amino-1-ethylpyrrolidin-2-one. PubChem, National Center for Biotechnology Information. [Link]

-

3-Amino-1-ethyl-3-(hydroxymethyl)pyrrolidin-2-one. PubChem, National Center for Biotechnology Information. [Link]

-

3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

- Process for the preparation of 3-amino-pyrrolidine derivatives.

- Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.

-

Process for the preparation of 3-amino-pyrrolidine derivatives. European Patent Office. [Link]

-

1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). Human Metabolome Database. [Link]

-

Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information. [Link]

-

Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. ResearchGate. [Link]

-

Discriminative stimulus effects of R-(+)-3-amino-1-hydroxypyrrolid-2-one, [(+)-HA-966]. PubMed. [Link]

-

Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Norwegian Research Information Repository. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Different modes of action of 3-amino-1-hydroxy-2-pyrrolidone (HA-966) and 7-chlorokynurenic acid. PubMed. [Link]

-

Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. [Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. National Center for Biotechnology Information. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-amino-1-ethyl-pyrrolidin-2-one;hydrochloride 95% | CAS: 2059932-38-4 | AChemBlock [achemblock.com]

- 4. 3-Amino-1-ethylpyrrolidin-2-one | C6H12N2O | CID 20096668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Discriminative stimulus effects of R-(+)-3-amino-1-hydroxypyrrolid-2-one, [(+)-HA-966], a partial agonist of the strychnine-insensitive modulatory site of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Different modes of action of 3-amino-1-hydroxy-2-pyrrolidone (HA-966) and 7-chlorokynurenic acid in the modulation of N-methyl-D-aspartate-sensitive glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

physicochemical properties of 3-Amino-1-ethylpyrrolidin-2-one hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-1-ethylpyrrolidin-2-one Hydrochloride

This guide provides a comprehensive overview of the known and predicted . Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data with practical analytical methodologies, offering a framework for the effective characterization and utilization of this compound.

Chemical Identity and Structural Elucidation

This compound is a heterocyclic organic compound. The pyrrolidinone core is a common motif in medicinal chemistry, appearing in various pharmacologically active agents.[1][2] The presence of a primary amine and a lactam functional group makes it a versatile building block for further chemical synthesis. Its hydrochloride salt form is typically employed to improve stability and aqueous solubility.

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 2059932-38-4 | [3] |

| Molecular Formula | C₆H₁₃ClN₂O | [3] |

| Molecular Weight | 164.63 g/mol | [3] |

| Canonical SMILES | CCN1CCC(C1=O)N.Cl | [3] |

Below is the two-dimensional structure of the compound.

Caption: 2D Structure of this compound.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its application, particularly in drug development, as these parameters influence formulation, delivery, and bioavailability.

| Property | Value / Expected Behavior | Rationale / Methodology |

| Physical State | Expected to be a white to off-white crystalline solid. | As a salt, it possesses ionic character, leading to a stable crystal lattice. Synthetic cathinones, a related class, are typically white or off-white powders.[4] |

| Melting Point | Data not publicly available. | Expected to be significantly higher than its free base due to strong ionic interactions in the crystal lattice. Determined experimentally via Differential Scanning Calorimetry (DSC) or a melting point apparatus. |

| Boiling Point | Not applicable; likely decomposes at high temperatures. | Salts do not have a defined boiling point and will typically decompose before boiling. Thermal stability can be assessed using Thermogravimetric Analysis (TGA). |

| Solubility | Expected to have high solubility in polar protic solvents (e.g., water, methanol, ethanol) and limited solubility in nonpolar organic solvents. | The hydrochloride salt form enhances polarity and allows for strong ion-dipole interactions with polar solvents. |

| pKa | Data not publicly available. | The compound has two key sites: the protonated primary amine (NH₃⁺), which is acidic, and the amide group, which is generally neutral but can exhibit very weak basicity. The pKa of the primary ammonium group is crucial for predicting its ionization state at physiological pH. This is determined experimentally via potentiometric or UV-spectrophotometric titration. |

Analytical Characterization Protocols

Robust analytical methods are essential for confirming the identity, purity, and stability of a chemical entity. The following section details validated approaches for the characterization of this compound, grounded in established analytical principles.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides unambiguous information about the carbon-hydrogen framework, confirming connectivity and chemical environment. For this compound, ¹H and ¹³C NMR are essential to verify the presence of the ethyl group, the pyrrolidinone ring, and the amino-functionalized stereocenter.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices due to the salt's polarity. D₂O will result in the exchange of the amine protons (NH₃⁺), causing their signal to disappear.

-

Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), distinct multiplets for the diastereotopic protons of the pyrrolidinone ring, and a signal for the proton at the C3 position. In DMSO-d₆, a broad signal for the -NH₃⁺ protons would be expected.

-

¹³C NMR: Resonances for the six unique carbon atoms, including the characteristic downfield signal for the carbonyl carbon of the lactam.

Caption: Standard workflow for structural confirmation via NMR spectroscopy.

Mass Spectrometry (MS)

Causality: Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation patterns, which serves as a molecular fingerprint. For a non-volatile salt like this, Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight) is the method of choice. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for assessing purity simultaneously.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or water. Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase.

-

Chromatography (LC-MS): Inject the sample onto an appropriate LC column (e.g., C18 for reversed-phase or HILIC for polar compounds). Use a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to elute the compound. Formic acid aids in ionization.

-

Ionization: Analyze the eluent via ESI in positive ion mode. The acidic mobile phase promotes the formation of the protonated molecular ion.

-

Detection: Acquire the full scan mass spectrum. The expected ion corresponds to the free base of the compound. The molecular formula of the free base is C₆H₁₂N₂O, with a monoisotopic mass of approximately 128.09 Da.[6]

-

Data Analysis: Look for the protonated molecule [M+H]⁺ at m/z ≈ 129.1. If conducting tandem MS (MS/MS), fragment this parent ion to obtain structural information.

Caption: Experimental workflow for purity and identity analysis via LC-MS.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint. For this compound, IR can confirm the presence of the amine hydrochloride, the amide carbonyl, and C-H bonds.

Step-by-Step Protocol:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient and requires minimal preparation. Place a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Background Scan: Perform a background scan of the empty instrument to subtract atmospheric interference (CO₂, H₂O).

-

Sample Scan: Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Expected Characteristic Absorption Bands:

-

~2400-3000 cm⁻¹ (broad): N-H stretching vibrations of the primary ammonium salt (-NH₃⁺).

-

~1650-1680 cm⁻¹ (strong): C=O stretching vibration of the tertiary lactam (amide).

-

~2850-2960 cm⁻¹: C-H stretching from the ethyl and pyrrolidinone alkyl groups.

-

~1500-1600 cm⁻¹: N-H bending vibrations.

Stability and Handling

Trustworthiness through Self-Validation: Proper handling and storage are paramount to maintaining the integrity of any research chemical. The protocols described here are based on established best practices for handling amine hydrochloride salts.

-

Stability: As a hydrochloride salt, the compound is expected to be more stable to air and oxidation than its corresponding free base. However, like many salts, it may be hygroscopic.

-

Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry place, away from moisture and direct light. An inert atmosphere (e.g., argon or nitrogen) can be used for long-term storage to further prevent degradation.

-

Safety and Handling: Based on data for similar chemical structures, this compound may cause skin, eye, and respiratory irritation.[7][8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

References

-

PubChem. (n.d.). 3-Amino-1-ethylpiperidin-2-one hydrochloride. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 3-Amino-1-ethylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Wójtowicz, P., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Molecules, 28(12), 4709. MDPI. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 3-Amino-1-ethyl-3-(hydroxymethyl)pyrrolidin-2-one. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives.

-

Grygorenko, O. O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. MDPI. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.

-

Wójtowicz, P., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. ResearchGate. Retrieved January 19, 2026, from [Link]

-

UNODC. (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 3-Amino-1-methylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Zhang, Y., et al. (2023). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 28(24), 8089. MDPI. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). IR spectrum of 1-amino pyrrolidine-2-one. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 2-(Aminomethyl)-1-ethylpyrrolidine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

PubChemLite. (n.d.). 3-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 3-Amino-1-methyl-2-pyrrolidinone hydrochloride. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

ECHA. (n.d.). 1-Ethylpyrrolidin-2-one - Substance Information. European Chemicals Agency. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved January 19, 2026, from [Link]

-

Grygorenko, O. O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

NEM MATERIALS CO.,LTD. (n.d.). 1-ethyl-2-pyrrolidone. Retrieved January 19, 2026, from [Link]

-

ECHA. (n.d.). 1-ethylpyrrolidin-2-one - Registration Dossier. European Chemicals Agency. Retrieved January 19, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-amino-1-ethyl-pyrrolidin-2-one;hydrochloride 95% | CAS: 2059932-38-4 | AChemBlock [achemblock.com]

- 4. unodc.org [unodc.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-Amino-1-ethylpyrrolidin-2-one | C6H12N2O | CID 20096668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Amino-1-ethylpiperidin-2-one hydrochloride | C7H15ClN2O | CID 77158815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Amino-1-methyl-2-pyrrolidinone hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Amino-1-ethylpyrrolidin-2-one hydrochloride molecular structure

An In-Depth Technical Guide to the Molecular Structure of 3-Amino-1-ethylpyrrolidin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyrrolidinone derivative. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] Its prevalence is due to its favorable physicochemical properties, including its ability to increase the three-dimensional complexity and solubility of a molecule, which are critical for effective drug-target interactions.[1] This guide offers a detailed examination of the molecular structure, properties, and scientific context of this compound, providing essential insights for its application in research and as a building block in synthetic chemistry and drug discovery.

Physicochemical and Computed Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application. The key identifiers and properties for this compound and its corresponding free base are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 2059932-38-4 | [2] |

| Molecular Formula | C₆H₁₃ClN₂O | [2] |

| Molecular Weight | 164.63 g/mol | [2] |

| Canonical SMILES | CCN1CCC(C1=O)N.Cl | [2][3] |

| Molecular Formula (Free Base) | C₆H₁₂N₂O | [3] |

| Molecular Weight (Free Base) | 128.17 g/mol | [3] |

| XLogP3 (Free Base) | -0.7 | [3] |

| Polar Surface Area (Free Base) | 46.3 Ų | [3] |

Molecular Structure and Characterization

The molecular architecture of this compound dictates its chemical behavior and potential for interaction with biological systems.

Core Structural Features

The structure consists of a central pyrrolidin-2-one ring, which is a five-membered γ-lactam. Key substitutions on this ring define the compound's identity:

-

N-Ethyl Group: An ethyl group is attached to the nitrogen atom at position 1. This substituent increases the lipophilicity of the molecule compared to its unsubstituted counterpart.

-

C3-Amino Group: A primary amino group is located at the 3-position of the ring. In the hydrochloride salt form, this group is protonated to form an ammonium cation (-NH₃⁺), which is balanced by a chloride anion (Cl⁻). This salt formation significantly enhances the compound's water solubility and stability.

-

Chirality: The carbon atom at position 3 is a chiral center. Therefore, the compound can exist as a racemic mixture of (R) and (S) enantiomers or as a single, optically pure isomer. The specific stereochemistry is a critical factor in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Spectroscopic Profile

While specific experimental data for this exact compound is not publicly available, a predictive analysis based on its structure allows for the anticipation of its spectroscopic features, which is crucial for its identification and characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a triplet-quartet pattern for the N-ethyl group, a series of multiplets for the diastereotopic protons on the pyrrolidinone ring, and a broad, exchangeable signal for the ammonium (-NH₃⁺) protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals corresponding to the carbonyl carbon of the lactam, the two carbons of the ethyl group, and the three unique carbons of the pyrrolidinone ring.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the lactam carbonyl group (typically around 1680 cm⁻¹), N-H stretching and bending vibrations for the ammonium group, and C-N stretching bands.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound would show a prominent peak for the cationic free base [M+H]⁺ at an m/z corresponding to the molecular weight of the free base (128.17) plus a proton. Analysis of similar pyrrolidinone derivatives often reveals characteristic fragmentation patterns useful for structural confirmation.[4]

Synthesis and Chemical Reactivity

The synthesis of 3-amino-pyrrolidine derivatives is a well-established area of organic chemistry, driven by their utility as intermediates for pharmaceuticals.[5][6] A generalized, plausible synthetic route to this compound is outlined below.

Proposed Synthetic Workflow

A common strategy involves the modification of a readily available starting material, such as a protected 3-aminopyrrolidinone or a derivative of an amino acid.

-

N-Alkylation: The synthesis can begin with a protected 3-aminopyrrolidin-2-one. The nitrogen at the 1-position is alkylated using an ethylating agent like ethyl iodide or diethyl sulfate under basic conditions to introduce the N-ethyl group.

-

Deprotection: The protecting group on the 3-amino function is subsequently removed under appropriate conditions (e.g., acid hydrolysis for a Boc group).

-

Salt Formation: The resulting free base, 3-Amino-1-ethylpyrrolidin-2-one, is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid to precipitate the desired hydrochloride salt.

This workflow provides a logical pathway to the target molecule, leveraging standard and reliable organic reactions.

Caption: Generalized synthetic workflow for 3-Amino-1-ethylpyrrolidin-2-one HCl.

Applications in Research and Drug Development

The true value of a molecule like this compound lies in its potential as a versatile building block for creating more complex and biologically active compounds.

-

Scaffold for Novel Therapeutics: The pyrrolidinone core is a privileged structure in medicinal chemistry, found in drugs targeting a wide range of conditions, including diseases of the central nervous system, infections, and cancer.[1][7]

-

Vector for Further Functionalization: The primary amino group at the C3 position serves as a crucial chemical handle. It can be readily acylated, alkylated, or used in reductive amination reactions to attach various functional groups or link the scaffold to other molecular fragments. This allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery program.

-

Pro-drug Development: The amino group can also be used as an attachment point for pro-drug moieties, which can enhance properties like bioavailability, targeted delivery, or solubility.[8]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related aminopyrrolidine derivatives provide essential guidance for safe handling.[9][10][11] This compound should be handled with care, assuming it may be a skin and eye irritant and potentially harmful if ingested or inhaled.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water. Seek medical attention if irritation persists.[9][10]

Conclusion

This compound is a chiral, functionalized heterocyclic compound with significant potential as an intermediate in synthetic and medicinal chemistry. Its structure, featuring a stable lactam ring, a reactive primary amino group, and an N-ethyl substituent, provides a valuable platform for the design and synthesis of novel molecules. A thorough understanding of its molecular structure, physicochemical properties, and chemical reactivity is paramount for researchers and scientists aiming to leverage this compound in the development of next-generation therapeutics.

References

- Advanced ChemBlocks Inc. (n.d.). 3-amino-1-ethyl-pyrrolidin-2-one;hydrochloride.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20096668, 3-Amino-1-ethylpyrrolidin-2-one.

- Fisher Scientific. (2010). Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77158815, 3-Amino-1-ethylpiperidin-2-one hydrochloride.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 105430933, 3-Amino-1-ethyl-3-(hydroxymethyl)pyrrolidin-2-one.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71757318, 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride.

- Hoffmann-La Roche. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.

- BLD Pharm. (n.d.). 3-Pyrrolidinone hydrochloride.

- Walczak, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Molecules, 28(12), 4701. MDPI.

- Dziemidowicz-Borys, M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(3), 1058.

- European Chemicals Agency. (n.d.). 1-ethylpyrrolidin-2-one - Registration Dossier.

- Hoffmann-La Roche. (1999). Process for the preparation of 3-amino-pyrrolidine derivatives.

- Walczak, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones.

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

- Sumitomo Chemical Company. (n.d.). Process for producing 1H-3-aminopyrrolidine and derivatives thereof.

- Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. PubMed.

- Gomes, P., et al. (2017). Amino Acids in the Development of Prodrugs. Molecules, 22(8), 1357.

- TCI EUROPE N.V. (2024). (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine - SAFETY DATA SHEET.

- Cheméo. (n.d.). Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4).

- ChemicalBook. (n.d.). (S)-(-)-3-AMINO-1-HYDROXYPYRROLIDIN-2-ONE Product Description.

- ChemicalBook. (n.d.). 3-AMino-1-Methylpyrrolidin-2-one hydrochloride CAS#: 1274891-78-9.

- European Chemicals Agency. (n.d.). 1-Ethylpyrrolidin-2-one - Substance Information.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-amino-1-ethyl-pyrrolidin-2-one;hydrochloride 95% | CAS: 2059932-38-4 | AChemBlock [achemblock.com]

- 3. 3-Amino-1-ethylpyrrolidin-2-one | C6H12N2O | CID 20096668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

3-Amino-1-ethylpyrrolidin-2-one hydrochloride spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Characterization of 3-Amino-1-ethylpyrrolidin-2-one Hydrochloride

Foreword: A Predictive Approach to Spectral Analysis

In the landscape of drug discovery and chemical synthesis, the robust characterization of novel molecules is paramount. It is the bedrock upon which all subsequent research is built, ensuring the identity, purity, and structural integrity of a compound. This guide focuses on this compound (CAS: 2059932-38-4), a heterocyclic compound with potential applications as a building block in medicinal chemistry.[1]

Due to a lack of publicly available experimental spectral data for this specific molecule, this document adopts a predictive and pedagogical approach. As a Senior Application Scientist, the objective is not merely to present data but to provide a framework for understanding how such data is generated and interpreted. We will leverage established principles of spectroscopy and data from analogous structures to forecast the spectral characteristics of this compound. This guide is therefore designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the analytical workflows and interpretive logic required for structural elucidation.

Molecular Structure and Analytical Strategy

Before delving into specific techniques, a foundational understanding of the target molecule's structure is essential. The molecule consists of a five-membered lactam (pyrrolidinone) ring, an N-ethyl substituent, and an amino group at the chiral C3 position, which exists as a hydrochloride salt.

Key Structural Features:

-

Lactam Ring: A cyclic amide, featuring a carbonyl group (C=O) and a tertiary amine.

-

N-Ethyl Group: A flexible alkyl chain attached to the lactam nitrogen.

-

Chiral Center: The C3 carbon, bonded to the amino group, is a stereocenter.

-

Amine Hydrochloride: The amino group is protonated, forming a salt with a chloride counter-ion. This significantly influences its solubility and spectral properties, particularly in NMR and IR.

Our analytical strategy is to use a multi-technique approach to unambiguously confirm the structure. Each technique provides a unique piece of the structural puzzle.

Caption: Overall analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: The "Why" Behind the Protocol The choice of solvent is the most critical decision in preparing an NMR sample for a hydrochloride salt.

-

Deuterated Water (D₂O): An excellent choice for solubilizing the salt. However, the acidic proton of the ammonium group (-NH₃⁺) and any other labile protons will rapidly exchange with deuterium, causing their signals to disappear. This can be used as a diagnostic tool.

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆): A polar aprotic solvent that will also solubilize the sample. Crucially, it allows for the observation of exchangeable N-H protons, which typically appear as a broad signal.[2]

For a comprehensive analysis, acquiring spectra in both solvents is ideal. For this guide, we will predict the spectrum in DMSO-d₆ to account for all protons.

Experimental Protocol (¹H NMR)

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans for a good signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

Predicted ¹H NMR Spectrum and Interpretation

To facilitate interpretation, let's number the key positions on the molecule.

Caption: Numbering scheme for 3-Amino-1-ethylpyrrolidin-2-one.

| Position | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H1 (CH₃) | ~1.1 | Triplet (t) | 3H | Aliphatic methyl group coupled to the adjacent CH₂ group (H2). |

| H4 (CH₂) | ~2.2 - 2.5 | Multiplet (m) | 2H | Methylene group adjacent to the chiral center (H3) and the carbonyl-adjacent carbon (C5). Diastereotopic protons may lead to complex splitting. |

| H2 (N-CH₂) | ~3.3 - 3.5 | Quartet (q) | 2H | Methylene group coupled to the methyl group (H1) and deshielded by the adjacent nitrogen atom. |

| H5 (N-CH₂) | ~3.6 - 3.8 | Multiplet (m) | 2H | Methylene group adjacent to the lactam nitrogen and the carbonyl group, leading to significant deshielding. |

| H3 (CH-N) | ~4.0 - 4.3 | Multiplet (m) | 1H | Methine proton on the chiral carbon, deshielded by the adjacent ammonium group and the carbonyl group. |

| H6 (NH₃⁺) | ~8.5 - 9.5 | Broad singlet (br s) | 3H | Protons of the ammonium salt. The signal is broad due to quadrupolar relaxation and exchange. Its position is concentration and temperature dependent. |

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Experience ¹³C NMR provides one signal for each unique carbon atom, offering a direct count of non-equivalent carbons and information about their chemical environment. A proton-decoupled experiment is standard, where all signals appear as singlets, simplifying the spectrum.

Experimental Protocol (¹³C NMR)

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) is often preferred for faster acquisition.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent signal (DMSO-d₆ at δ 39.5 ppm).[2]

Predicted ¹³C NMR Spectrum and Interpretation

| Position | Predicted Shift (δ, ppm) | Rationale |

| C1 (CH₃) | ~13 - 16 | Standard aliphatic methyl carbon. |

| C4 (CH₂) | ~25 - 30 | Aliphatic methylene carbon in the five-membered ring. |

| C2 (N-CH₂) | ~40 - 43 | Methylene carbon deshielded by the adjacent nitrogen atom. |

| C5 (N-CH₂) | ~48 - 52 | Methylene carbon in the lactam ring, deshielded by nitrogen. |

| C3 (CH-N) | ~55 - 60 | Methine carbon bonded to the electron-withdrawing ammonium group. |

| C=O | ~172 - 176 | Carbonyl carbon of the lactam, highly deshielded. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For a hydrochloride salt, the N-H stretching region is particularly informative. Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets, requiring minimal sample preparation.

Experimental Protocol (ATR-IR)

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact and collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Predicted IR Spectrum and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3200 - 2800 (broad) | N-H Stretch | Ammonium (-NH₃⁺) | The broad, strong absorption in this region is characteristic of an amine salt.[3] |

| ~2980 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Standard stretching vibrations for the alkyl portions of the molecule. |

| ~1680 - 1660 | C=O Stretch | Amide (Lactam) | A strong, sharp peak characteristic of a five-membered ring amide. The position is slightly lower than a typical acyclic amide due to ring strain. |

| ~1600 - 1450 | N-H Bend | Ammonium (-NH₃⁺) | Bending vibrations (scissoring) for the ammonium group. |

| ~1450 - 1350 | C-H Bend | Aliphatic (CH₃, CH₂) | Bending vibrations for the alkyl groups. |

| ~1250 - 1020 | C-N Stretch | Amine/Amide | Stretching vibrations for the various C-N bonds in the molecule. |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Expertise & Experience For a pre-charged, polar molecule like an amine hydrochloride, Electrospray Ionization (ESI) is the ideal technique. It is a "soft" ionization method that typically keeps the molecule intact, allowing for the clear determination of the molecular weight. The analysis will be performed in positive ion mode, where we expect to see the protonated molecule corresponding to the free base.

Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or a water/acetonitrile mixture. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition: Acquire the mass spectrum in positive ion mode. A typical scan range would be m/z 50-500.

-

Tandem MS (MS/MS): To gain structural information, perform a fragmentation experiment. Isolate the molecular ion peak in the first mass analyzer (Q1), subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) in the collision cell (q2), and analyze the resulting fragment ions in the third mass analyzer (Q3).

Predicted Mass Spectrum and Fragmentation The molecular formula of the free base is C₆H₁₂N₂O, with a monoisotopic mass of 128.09 Da.[4]

-

Full Scan (MS1): The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 129.1 .

-

Tandem MS (MS/MS of m/z 129.1): Fragmentation will likely occur at the weakest bonds.

Caption: Predicted major fragmentation pathways for [M+H]⁺ of 3-Amino-1-ethylpyrrolidin-2-one.

Summary of Predicted Mass Data

| m/z (Daltons) | Proposed Identity | Rationale |

| 129.1 | [M+H]⁺ | Protonated molecular ion of the free base (C₆H₁₂N₂O). |

| 112.1 | [M+H - NH₃]⁺ | Loss of neutral ammonia from the protonated amine, a very common fragmentation pathway for primary amines. |

| 101.1 | [M+H - C₂H₄]⁺ | Loss of ethene via a McLafferty-type rearrangement or cleavage of the ethyl group. |

| 84.1 | [M+H - NH₃ - C₂H₄]⁺ or other pathways | A common fragment corresponding to the protonated N-ethyl-2-pyrrolidone core after loss of the amino group.[5] |

Conclusion: A Validated Identity

By integrating the data from NMR, IR, and MS, a scientist can build a self-validating case for the structure and purity of this compound. The predicted ¹H and ¹³C NMR spectra would confirm the complete carbon-hydrogen framework and connectivity. The IR spectrum would provide rapid verification of the critical ammonium and lactam functional groups. Finally, high-resolution mass spectrometry would confirm the elemental composition, and its fragmentation pattern would corroborate the proposed structure. This multi-faceted analytical approach ensures the highest degree of confidence in the compound's identity, a critical requirement for its use in research and development.

References

-

PubChem. 3-Amino-1-ethylpyrrolidin-2-one. National Center for Biotechnology Information. [Link]

-

Wujtewicz, K., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. [Link]

-

ResearchGate. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. [Link]

-

PubChem. 3-Amino-1-ethylpiperidin-2-one hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Amino-1-ethyl-3-(hydroxymethyl)pyrrolidin-2-one. National Center for Biotechnology Information. [Link]

-

Vanderveen, J.R., et al. (2014). Supplementary Information for Green Chemistry. The Royal Society of Chemistry. [Link]

-

Uda, M., et al. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

PubChem. 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. N-ethyl-2-pyrrolidone. National Center for Biotechnology Information. [Link]

-

ResearchGate. IR spectrum of 1-amino pyrrolidine-2-one. [Link]

- Google Patents.

-

European Patent Office. Process for the preparation of 3-amino-pyrrolidine derivatives. [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). [Link]

-

ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]

-

PubChemLite. 3-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride. [Link]

-

ResearchGate. IR spectrum of 1-[(2-amino-1, 3-thiozol-4-yl) amino] pyrrolidin-2-one. [Link]

-

SpectraBase. 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. 3-Amino-1-methyl-2-pyrrolidinone hydrochloride. National Center for Biotechnology Information. [Link]

-

Liu, Y., et al. (2022). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

-

United Nations Office on Drugs and Crime. Recommended methods for the identification and analysis of synthetic cathinones in seized materials. [Link]

Sources

- 1. 3-amino-1-ethyl-pyrrolidin-2-one;hydrochloride 95% | CAS: 2059932-38-4 | AChemBlock [achemblock.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Amino-1-ethylpyrrolidin-2-one | C6H12N2O | CID 20096668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2-Aminoethyl)pyrrolidine(7154-73-6) 1H NMR [m.chemicalbook.com]

solubility of 3-Amino-1-ethylpyrrolidin-2-one hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of 3-Amino-1-ethylpyrrolidin-2-one Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound in various organic solvents. In the absence of extensive empirical data in publicly available literature, this guide establishes a predictive framework based on the compound's physicochemical properties. It further presents detailed, field-proven experimental protocols for researchers to determine its solubility with high fidelity. This document is intended to be a vital resource for scientists and professionals in drug development and chemical research, enabling informed solvent selection for synthesis, purification, formulation, and analytical applications.

Introduction and Physicochemical Profile

This compound is a substituted pyrrolidinone derivative. The pyrrolidinone ring is a common structural motif in pharmaceuticals and other biologically active compounds. The presence of a primary amine and a lactam functionality, combined with its formulation as a hydrochloride salt, dictates its solubility characteristics.

1.1. Structural Features and Physicochemical Properties

The hydrochloride salt of 3-amino-1-ethylpyrrolidin-2-one possesses a distinct combination of functional groups that govern its interactions with various solvents. The primary amine is protonated, rendering the molecule ionic. This ionic character, along with the polar lactam group, suggests a high degree of polarity.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,1.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.3,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="1.3,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0.8, -1.8!", fontcolor="#202124"]; C5 [label="C", pos="-0.8, -1.8!", fontcolor="#202124"]; O1 [label="O", pos="-2.2,0.2!", fontcolor="#EA4335"]; N2 [label="NH3+", pos="2.5,0.2!", fontcolor="#4285F4"]; Cl [label="Cl-", pos="3.5,0.8!", fontcolor="#34A853"]; Et_C1 [label="CH2", pos="-0.5,2.8!", fontcolor="#202124"]; Et_C2 [label="CH3", pos="-1.5,3.8!", fontcolor="#202124"];

// Bonds N1 -- C2; C2 -- C5; C5 -- C4; C4 -- C3; C3 -- N1; C2 -- O1 [style=double]; C3 -- N2; N1 -- Et_C1; Et_C1 -- Et_C2; }

Caption: Structure of this compound.

Key physicochemical properties, primarily inferred from the free base (3-Amino-1-ethylpyrrolidin-2-one), are summarized below. The hydrochloride form will exhibit significantly higher polarity and aqueous solubility.

| Property | Value (for free base) | Implication for Hydrochloride Salt |

| Molecular Weight | 128.17 g/mol [1] | 164.63 g/mol |

| Hydrogen Bond Donors | 1 (amine)[1] | 3 (ammonium group) |

| Hydrogen Bond Acceptors | 2 (carbonyl oxygen, nitrogen)[1] | 2 |

| Predicted logP | -0.7[1] | Significantly lower (more hydrophilic) |

Predicted Solubility Profile in Organic Solvents

The solubility of a compound is governed by the principle of "like dissolves like." The ionic and highly polar nature of this compound will dominate its solubility behavior.

2.1. Polar Protic Solvents

-

Examples: Water, Methanol, Ethanol

-

Predicted Solubility: High

-

Rationale: These solvents can effectively solvate both the ammonium cation and the chloride anion through ion-dipole interactions. Their ability to donate hydrogen bonds allows them to interact strongly with the carbonyl oxygen and the ammonium group. The high dielectric constant of these solvents helps to overcome the lattice energy of the salt.

2.2. Polar Aprotic Solvents

-

Examples: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile

-

Predicted Solubility: Moderate to Low

-

Rationale: These solvents have large dipole moments and can act as hydrogen bond acceptors, allowing them to solvate the ammonium cation. However, their ability to solvate the chloride anion is weaker compared to protic solvents. Solubility will likely be lower than in polar protic solvents. Acetonitrile is expected to be a poorer solvent than DMSO and DMF due to its lower polarity.

2.3. Non-Polar Solvents

-

Examples: Toluene, Hexane, Diethyl Ether

-

Predicted Solubility: Very Low to Insoluble

-

Rationale: Non-polar solvents lack the ability to form strong interactions with the ionic and polar groups of the molecule. The energy required to break the ionic lattice of the salt is not compensated by the weak van der Waals forces that would be formed with the solvent.

dot graph "Solvent_Selection_Logic" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Select Solvent", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; is_polar [label="Is the solvent polar?", shape=diamond, style=filled, fillcolor="#FBBC05"]; is_protic [label="Is the solvent protic?", shape=diamond, style=filled, fillcolor="#FBBC05"]; high_sol [label="High Solubility Expected\n(e.g., Methanol, Water)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; mod_sol [label="Moderate to Low Solubility Expected\n(e.g., DMSO, Acetonitrile)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; low_sol [label="Very Low to Insoluble\n(e.g., Toluene, Hexane)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> is_polar; is_polar -> is_protic [label="Yes"]; is_polar -> low_sol [label="No"]; is_protic -> high_sol [label="Yes"]; is_protic -> mod_sol [label="No"]; }

Caption: Solvent selection decision pathway.

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is crucial. The following protocols are recommended for accurate and reproducible solubility measurement.

3.1. Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[2]

-

Phase Separation: Allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

dot graph "Shake_Flask_Workflow" { graph [rankdir="TB"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Add excess compound\nto solvent in a sealed vial", style=filled, fillcolor="#F1F3F4"]; B [label="Agitate at constant temperature\n(24-48 hours) to reach equilibrium", style=filled, fillcolor="#F1F3F4"]; C [label="Separate solid and liquid phases\n(centrifugation or settling)", style=filled, fillcolor="#F1F3F4"]; D [label="Withdraw a known volume\nof the supernatant", style=filled, fillcolor="#F1F3F4"]; E [label="Quantify concentration\n(e.g., by HPLC-UV)", style=filled, fillcolor="#F1F3F4"]; F [label="Calculate Solubility", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; }

Caption: Workflow for the shake-flask solubility method.

3.2. Kinetic Solubility Determination

This high-throughput method is useful for rapid screening but may overestimate solubility as it measures the concentration at which a compound precipitates from a supersaturated solution.

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.[3]

-

Serial Dilution: In a microplate, perform serial dilutions of the stock solution with the target organic solvent.

-

Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection. The lowest concentration at which precipitation is observed is the kinetic solubility.[4]

-

Alternative Quantification: Alternatively, filter the solutions and quantify the concentration in the filtrate using UV spectroscopy or LC-MS/MS.[3]

Summary of Predicted Solubility

The following table summarizes the expected solubility of this compound in various classes of organic solvents. These are predictive and should be confirmed experimentally.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | Strong ion-dipole and hydrogen bonding interactions. |

| Polar Aprotic | DMSO, DMF | Moderate | Good cation solvation, weaker anion solvation. |

| Polar Aprotic (less polar) | Acetonitrile | Low | Weaker dipole-dipole interactions. |

| Non-Polar | Toluene, Hexane | Very Low / Insoluble | Lack of favorable intermolecular interactions. |

Conclusion

This compound is predicted to be highly soluble in polar protic solvents, moderately to poorly soluble in polar aprotic solvents, and essentially insoluble in non-polar solvents. This solubility profile is a direct consequence of its ionic nature and the presence of polar functional groups. For applications requiring precise solubility data, the experimental protocols provided in this guide offer a robust framework for accurate determination. This understanding is critical for the effective use of this compound in research and development.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

PubChem. 3-Amino-1-ethylpyrrolidin-2-one. [Link]

-

Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2006). In vitro solubility assays in drug discovery. Drug discovery today, 11(21-22), 1012–1018. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

European Chemicals Agency. Guidance on Information Requirements and Chemical Safety Assessment. [Link]

-

de Campos, V. E., de Oliveira, A. C., de Matos, J. S., & de Souza, J. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Amino-1-ethylpyrrolidin-2-one Hydrochloride

Introduction

3-Amino-1-ethylpyrrolidin-2-one hydrochloride is a substituted γ-lactam that serves as a valuable building block in medicinal chemistry and drug development. Its pyrrolidinone core is a prevalent scaffold in a multitude of biologically active compounds. The presence of a primary amine at the 3-position and an ethyl group at the 1-position offers multiple points for derivatization, making it an attractive intermediate for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of plausible and efficient synthetic pathways for the preparation of this compound, designed for researchers and professionals in the field of organic synthesis and drug discovery.

Two primary synthetic strategies are detailed herein. The first pathway commences with a pre-formed pyrrolidinone ring, introducing the N-ethyl and C3-amino functionalities in subsequent steps. The second, alternative pathway involves the construction of the N-ethylated pyrrolidinone ring from acyclic precursors, followed by the installation of the C3-amino group. Each pathway is presented with detailed mechanistic insights and step-by-step experimental protocols.

Pathway 1: Synthesis via Functionalization of a Pre-existing Pyrrolidinone Core

This strategy leverages the commercially available 3-hydroxypyrrolidin-2-one as a starting material. The core concept involves the sequential N-ethylation of the lactam nitrogen, conversion of the C3-hydroxyl group into a suitable precursor, and its subsequent transformation into the desired primary amine.

Logical Workflow for Pathway 1

Caption: Workflow for the synthesis of this compound starting from 3-hydroxypyrrolidin-2-one.

Step-by-Step Experimental Protocols for Pathway 1

Step 1: N-Ethylation of 3-Hydroxypyrrolidin-2-one

The N-alkylation of lactams can be effectively achieved by deprotonation of the nitrogen with a suitable base, followed by reaction with an alkyl halide.

-

Protocol:

-

To a solution of 3-hydroxypyrrolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-ethyl-3-hydroxypyrrolidin-2-one.

-

Step 2: Azidation of 1-Ethyl-3-hydroxypyrrolidin-2-one via Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for the conversion of a secondary alcohol to an azide with inversion of stereochemistry.[1][2][3]

-

Protocol:

-

Dissolve 1-ethyl-3-hydroxypyrrolidin-2-one (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise, maintaining the temperature at 0 °C.

-

After stirring for 15 minutes, add a solution of hydrazoic acid in toluene (~2 M, 2.0 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford 3-azido-1-ethylpyrrolidin-2-one.

-

Step 3: Reduction of 3-Azido-1-ethylpyrrolidin-2-one

The Staudinger reaction is a mild and efficient method for the reduction of azides to primary amines.

-

Protocol:

-

Dissolve 3-azido-1-ethylpyrrolidin-2-one (1.0 eq) in a mixture of THF and water (4:1).

-

Add triphenylphosphine (1.2 eq) and stir the reaction mixture at room temperature for 8-12 hours.

-

Upon completion of the reaction (monitored by TLC), concentrate the solvent under reduced pressure.

-

The crude 3-amino-1-ethylpyrrolidin-2-one can be purified by column chromatography or carried forward to the next step.

-

Step 4: Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt to improve stability and handling.

-

Protocol:

-

Dissolve the crude 3-amino-1-ethylpyrrolidin-2-one in a minimal amount of diethyl ether or ethyl acetate.

-

Cool the solution to 0 °C and add a solution of hydrochloric acid in diethyl ether (2 M) dropwise until precipitation is complete.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

-

Pathway 2: Synthesis via Ring Construction and Subsequent Amination

This approach builds the N-ethylated pyrrolidinone ring from acyclic starting materials, followed by the introduction of the amino group at the C3 position. A key intermediate in this pathway is ethyl 1-ethyl-2-oxopyrrolidine-3-carboxylate.

Logical Workflow for Pathway 2

Caption: Workflow for the synthesis of this compound via ring formation and subsequent amination.

Step-by-Step Experimental Protocols for Pathway 2

Step 1: Synthesis of Ethyl 1-ethyl-2-oxopyrrolidine-3-carboxylate

This key intermediate can be synthesized via a Dieckmann condensation of the product from the Michael addition of ethyl N-ethylglycinate to diethyl maleate.

-

Protocol:

-

To a solution of sodium ethoxide (prepared from sodium (1.1 eq) in absolute ethanol), add ethyl N-ethylglycinate (1.0 eq) at room temperature.

-

Add diethyl maleate (1.0 eq) dropwise and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and neutralize with acetic acid.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by vacuum distillation to obtain ethyl 1-ethyl-2-oxopyrrolidine-3-carboxylate.[4]

-

Step 2: Hydrolysis of Ethyl 1-ethyl-2-oxopyrrolidine-3-carboxylate

The ester is hydrolyzed to the corresponding carboxylic acid.

-

Protocol:

-

Dissolve ethyl 1-ethyl-2-oxopyrrolidine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (1.5 eq) and heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-ethyl-2-oxopyrrolidine-3-carboxylic acid.

-

Step 3: Formation of 1-Ethyl-2-oxopyrrolidine-3-carboxamide

The carboxylic acid is converted to the primary amide, a precursor for the Hofmann rearrangement.

-

Protocol:

-

To a solution of 1-ethyl-2-oxopyrrolidine-3-carboxylic acid (1.0 eq) in dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Stir the mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting crude acid chloride in anhydrous THF and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia (excess).

-

Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to give 1-ethyl-2-oxopyrrolidine-3-carboxamide.

-

Alternative Amide Formation: Direct coupling agents like DCC or EDC can also be used.[5][6]

Step 4: Hofmann Rearrangement of 1-Ethyl-2-oxopyrrolidine-3-carboxamide

The Hofmann rearrangement converts the primary amide to a primary amine with one less carbon atom.[7][8][9][10]

-

Protocol:

-

Prepare a solution of sodium hypobromite by adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water.

-

Add a solution of 1-ethyl-2-oxopyrrolidine-3-carboxamide (1.0 eq) in water to the sodium hypobromite solution at 0 °C.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours.

-

Cool the mixture and extract the product with a suitable organic solvent like chloroform or ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield crude 3-amino-1-ethylpyrrolidin-2-one.

-

Alternative to Hofmann Rearrangement: Curtius Rearrangement

The Curtius rearrangement of the corresponding acyl azide, derived from the carboxylic acid, also yields the desired amine.[11][12][13][14][15]

Step 5: Formation of the Hydrochloride Salt

This step is identical to Step 4 in Pathway 1.

Data Summary

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Hydroxypyrrolidin-2-one | C₄H₇NO₂ | 101.10 |

| 1-Ethyl-3-hydroxypyrrolidin-2-one | C₆H₁₁NO₂ | 129.16 |

| 3-Azido-1-ethylpyrrolidin-2-one | C₆H₁₀N₄O | 154.17 |

| 3-Amino-1-ethylpyrrolidin-2-one | C₆H₁₂N₂O | 128.17 |

| This compound | C₆H₁₃ClN₂O | 164.63 |

| Ethyl 1-ethyl-2-oxopyrrolidine-3-carboxylate | C₉H₁₅NO₃ | 185.22 |

| 1-Ethyl-2-oxopyrrolidine-3-carboxylic acid | C₇H₁₁NO₃ | 157.17 |

| 1-Ethyl-2-oxopyrrolidine-3-carboxamide | C₇H₁₂N₂O₂ | 156.18 |

Conclusion